1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine
Overview
Description
1-(3-Bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a bromine atom, a methoxy group, and a naphthylmethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-4-methoxybenzyl chloride and 1-naphthylmethylamine.
Nucleophilic Substitution: The 3-bromo-4-methoxybenzyl chloride undergoes a nucleophilic substitution reaction with 1-naphthylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate is then cyclized to form the piperazine ring, yielding the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and cyclization reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3-Bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in biological systems, such as neurotransmitter receptors.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.
Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
1-(3-Bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chloro-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-4-methoxybenzyl)-4-(2-naphthylmethyl)piperazine: Similar structure but with a different position of the naphthylmethyl group.
1-(3-Bromo-4-methoxybenzyl)-4-(1-phenylmethyl)piperazine: Similar structure but with a phenylmethyl group instead of naphthylmethyl.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O/c1-27-23-10-9-18(15-22(23)24)16-25-11-13-26(14-12-25)17-20-7-4-6-19-5-2-3-8-21(19)20/h2-10,15H,11-14,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMNALPZDNGBJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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